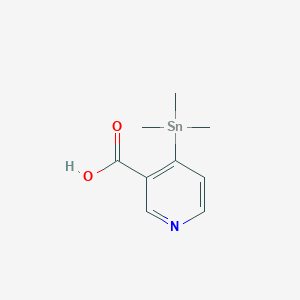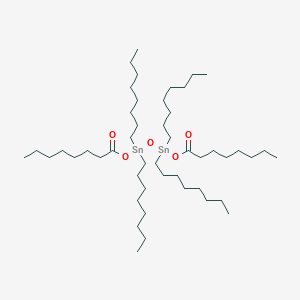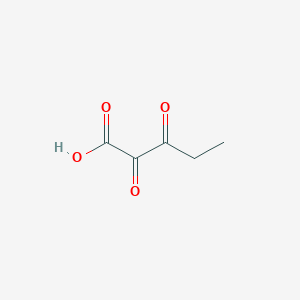![molecular formula C9H24OSi3 B14263456 1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 141381-06-8](/img/no-structure.png)
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is a silicon-based organic compound It is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with trimethylsilyl and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of vinyl-containing silanes with disilane derivatives. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a disilane in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted disilanes.
Substitution: Various substituted disilanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Similar disilane backbone but with phenyl groups instead of a vinyl group.
1,1,2,2-Tetramethyl-1,2-diphenyl-disilane: Another variant with phenyl groups.
1,1,2,2-Tetramethyl-1,2-ethanediyl-bis-benzene: Contains a similar tetramethyl structure but with benzene rings.
Uniqueness
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical synthesis. The trimethylsilyl group also provides stability and can be easily modified, making this compound a valuable intermediate in various synthetic applications.
Propriétés
| 141381-06-8 | |
Formule moléculaire |
C9H24OSi3 |
Poids moléculaire |
232.54 g/mol |
Nom IUPAC |
ethenyl-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-13(8,12(5,6)7)10-11(2,3)4/h9H,1H2,2-8H3 |
Clé InChI |
OYVRWWLUTBYGRC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)



![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
